molecular formula C9H7F2NO2 B6166036 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1393560-43-4

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B6166036
CAS No.: 1393560-43-4
M. Wt: 199.15 g/mol
InChI Key: RTJFCSUUOUEDHP-UHFFFAOYSA-N
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Description

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the use of sodium formaldehyde sulfoxylate in an intramolecular radical cyclization reaction. This reaction is typically carried out in an aqueous solution of N,N-dimethylformamide (DMF) and water, yielding the final product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can yield dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole and oxindole derivatives, which can have significant biological activities.

Scientific Research Applications

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-1-methylindolin-2-one
  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Properties

CAS No.

1393560-43-4

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

3,3-difluoro-6-methoxy-1H-indol-2-one

InChI

InChI=1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13)

InChI Key

RTJFCSUUOUEDHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)(F)F

Purity

95

Origin of Product

United States

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